3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide
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Overview
Description
3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique furobenzofuran structure, which is further modified by the presence of diethylaminoethyl groups and dimethyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the furobenzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of diethylaminoethyl groups: This step often involves nucleophilic substitution reactions where diethylaminoethyl groups are introduced to the core structure.
Dimethyl substitutions: These are typically introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the diethylaminoethyl groups or the furobenzofuran core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-f
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide involves its interaction with specific molecular targets. The diethylaminoethyl groups may facilitate binding to proteins or enzymes, while the furobenzofuran core could interact with nucleic acids or other biomolecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Oxybis(N,N-dimethylethylamine): A related compound with similar diethylaminoethyl groups but lacking the furobenzofuran core.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Another compound with structural similarities but different functional groups.
Uniqueness
3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro2,3-fbenzofuran-3,7-dicarboxamide is unique due to its specific combination of functional groups and the furobenzofuran core. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H38N4O4 |
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Molecular Weight |
470.6 g/mol |
IUPAC Name |
3-N,7-N-bis[2-(diethylamino)ethyl]-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide |
InChI |
InChI=1S/C26H38N4O4/c1-7-29(8-2)13-11-27-25(31)23-17(5)33-21-16-20-22(15-19(21)23)34-18(6)24(20)26(32)28-12-14-30(9-3)10-4/h15-16H,7-14H2,1-6H3,(H,27,31)(H,28,32) |
InChI Key |
IDYVLOQSQBMNHR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(OC2=CC3=C(C=C21)OC(=C3C(=O)NCCN(CC)CC)C)C |
Origin of Product |
United States |
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